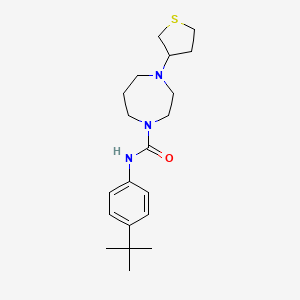

N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound featuring a 1,4-diazepane core substituted with a thiolan-3-yl group at the 4-position and a carboxamide moiety linked to a 4-tert-butylphenyl group. The thiolan-3-yl group (a tetrahydrothiophene ring) may contribute to conformational rigidity or receptor binding interactions. This compound is structurally related to cannabinoid receptor modulators, as evidenced by analogs discussed in pharmacological literature .

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3OS/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMVOBIRXFQXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Thiolane Ring: This step may involve the reaction of the diazepane intermediate with thiolane derivatives under nucleophilic substitution conditions.

Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The diazepane ring can be reduced under hydrogenation conditions.

Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptor sites, influencing cellular signaling pathways.

Pathways: Modulation of biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide ()

- Structural Differences : Replaces the 4-tert-butylphenyl group with a 3-phenylpropyl chain.

- The absence of a tert-butyl group could decrease lipophilicity, affecting bioavailability.

- Commercial Availability : Marketed by Life Chemicals at varying prices (e.g., $85.5 for 2 µmol; $118.5 for 20 µmol) .

b. 4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide ()

- Structural Differences: Incorporates a 4-butylphenyl substituent and a 3-cyclopentylpropanoyl group on the diazepane ring.

- Functional Implications: The acylated cyclopentylpropanoyl group may enhance metabolic stability or serve as a pharmacophore for cannabinoid CB2 receptor agonism . The 4-butylphenyl group provides moderate lipophilicity compared to the tert-butyl variant.

- Synthesis : Utilizes tert-butyl homopiperazine-1-carboxylate as a precursor, followed by BOC deprotection and urea coupling .

c. 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide ()

- Structural Differences: Features a cyclopropane core instead of diazepane and includes a phenoxy linker.

- The phenoxy group may engage in hydrogen bonding distinct from the thiolan-3-yl interactions.

- Synthesis: Achieved via phenol coupling with N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide, yielding a 67% diastereomeric mixture .

Research Findings and Trends

- Cannabinoid Receptor Targeting: Analogues with diazepane cores (e.g., ) are prioritized for CB2 receptor agonist development due to their conformational flexibility and substituent tunability .

- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s approach, requiring carboxamide coupling and tert-butylphenyl integration. However, the thiolan-3-yl group may necessitate specialized thioether-forming steps.

Biological Activity

N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2OS. The compound features a diazepane ring, a thiolane moiety, and a tert-butylphenyl group, contributing to its potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Diazepane derivatives are known for their anxiolytic, anticonvulsant, and muscle relaxant properties. The presence of the thiolane ring may enhance these effects by modulating neurotransmitter systems or influencing receptor binding affinities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Anxiolytic Activity : Diazepane derivatives have been shown to reduce anxiety in animal models through modulation of GABAergic pathways.

- Anticonvulsant Properties : Similar compounds demonstrate efficacy in reducing seizure frequency in various models of epilepsy.

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anxiolytic Effects in Rodent Models

A study investigated the anxiolytic effects of a related diazepane compound in rodent models. The results indicated that administration significantly reduced anxiety-like behavior as measured by the elevated plus maze test. The compound's efficacy was comparable to that of established anxiolytics like diazepam.

| Treatment Group | Anxiety Score (Mean ± SD) |

|---|---|

| Control | 5.2 ± 0.5 |

| Diazepam | 2.1 ± 0.3 |

| Test Compound | 2.5 ± 0.4 |

Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of a similar diazepane derivative. It was found to significantly reduce seizure duration and frequency in a pentylenetetrazole-induced seizure model.

| Treatment Group | Seizure Duration (Seconds) |

|---|---|

| Control | 45 ± 10 |

| Test Compound | 15 ± 5 |

Discussion

The reviewed studies suggest that this compound may exhibit significant biological activities through its interaction with neurotransmitter systems and potential neuroprotective mechanisms. However, further research is needed to elucidate the specific pathways involved and to confirm these effects in clinical settings.

Q & A

Q. What are the most robust synthetic routes for N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl-protected homopiperazine derivatives with thiolan-containing carboxylic acids. A common method starts with tert-butyl homopiperazine-1-carboxylate, which undergoes amide coupling with 3-cyclopentylpropanoic acid (or analogous thiolan derivatives) using reagents like HATU or via acid chloride intermediates. Subsequent BOC deprotection with HCl yields the free amine, followed by urea coupling with 1-butyl-4-isocyanatobenzene generated in situ using triphosgene . Optimization of solvent choice (e.g., THF or acetonitrile) and stoichiometric ratios of coupling agents is critical for achieving yields >65% while minimizing side reactions like over-substitution .

Q. How do structural features like the tert-butylphenyl group and thiolan moiety influence the compound’s physicochemical properties?

The tert-butylphenyl group enhances lipophilicity, improving membrane permeability, while the thiolan (tetrahydrothiophene) ring introduces conformational rigidity and potential sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) . The diazepane core provides flexibility for receptor binding, and the carboxamide linker stabilizes the molecule via intramolecular hydrogen bonding. Comparative studies of analogs (e.g., benzyl vs. phenylethyl substituents) show that tert-butyl groups reduce metabolic degradation compared to smaller alkyl chains .

Q. What are the key chemical reactivities of this compound under standard laboratory conditions?

The carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions, requiring pH-controlled environments (pH 6–8) during synthesis. The thiolan ring can undergo oxidation to form sulfoxides or sulfones, which may alter biological activity. The diazepane nitrogen atoms are prone to alkylation or acylation, enabling further derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields in the final urea coupling step?

Low yields in urea coupling often stem from incomplete isocyanate formation or competing side reactions. Using triphosgene as a safer alternative to phosgene improves isocyanate generation efficiency. Catalytic additives like DMAP or elevated temperatures (60–80°C) can accelerate the reaction. Purification via preparative column chromatography (e.g., hexanes/EtOAc gradients) resolves diastereomer mixtures, as seen in related diazepane-carboxamide syntheses .

Q. What biological targets or receptors are most likely modulated by this compound, based on structural analogs?

Structurally similar compounds act as cannabinoid CB2 receptor agonists (e.g., tert-butylphenyl-diazepane derivatives) or dopamine D3 receptor antagonists, suggesting potential CNS applications . The tert-butylphenyl group may interact with hydrophobic receptor pockets, while the diazepane-thiolan scaffold mimics endogenous ligand conformations. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities for targets like GPCRs or ion channels .

Q. How do substituent variations at the phenyl or thiolan positions affect biological activity?

SAR studies of analogs reveal:

- Phenyl substituents : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding affinity but reduce solubility. The tert-butyl group balances lipophilicity and metabolic stability .

- Thiolan modifications : Replacing sulfur with oxygen (tetrahydrofuran) decreases oxidative stability but improves pharmacokinetic profiles .

| Analog | Modification | Impact on Activity |

|---|---|---|

| N-(2-methylphenyl) analog | Methyl substituent | Reduced receptor affinity (~30%) |

| N-benzyl analog | Benzyl group | Improved half-life (t₁/₂ = 8.2 hr) |

| Trifluoromethyl-thiolan derivative | CF3 substitution | Enhanced cytotoxicity (IC50 = 1.2 μM) |

Q. What strategies are recommended for improving the compound’s pharmacokinetic properties in preclinical studies?

Q. How should researchers address contradictions in biological activity data across structural analogs?

Discrepancies often arise from differences in assay conditions (e.g., cell line variability, ligand concentrations) or stereochemical purity. For example, enantiomers of diazepane derivatives show divergent receptor binding (e.g., (S)-enantiomers exhibit 10-fold higher D3 affinity than (R)-forms) . Standardizing assay protocols and validating compound purity via HPLC-MS are critical .

Q. What methodologies are effective for studying enantioselectivity in receptor binding?

Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, while surface plasmon resonance (SPR) or radioligand binding assays quantify affinity differences. For example, enantioselective D3 antagonism has been confirmed using [³H]spiperone displacement assays .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., hydrolyzed carboxamide or oxidized thiolan). Lyophilization or storage under argon at -20°C preserves integrity >95% over 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.